molecular formula C23H30N4O2 B2683908 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898452-09-0

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2683908
CAS No.: 898452-09-0
M. Wt: 394.519
InChI Key: BYXNBXQQNIIPQF-UHFFFAOYSA-N
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Description

N1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C23H30N4O3 and a molecular weight of 410.5 g/mol, this compound features a complex structure that incorporates a 4-methylpiperazine ring, a p-tolyl group, and an o-tolyl group linked by a central oxalamide bridge . Oxalamide derivatives are frequently investigated for their potential to modulate protein function, particularly enzyme activity. For instance, structurally related compounds containing the N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide scaffold have been identified and studied as modulators of the c-Met receptor tyrosine kinase, a prominent target in oncology drug discovery . The presence of the 4-methylpiperazin-1-yl moiety is a common feature in many pharmacologically active compounds and is often associated with improved solubility and target binding affinity. This compound is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-8-10-19(11-9-17)21(27-14-12-26(3)13-15-27)16-24-22(28)23(29)25-20-7-5-4-6-18(20)2/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNBXQQNIIPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.

    Attachment of Tolyl Groups: The next step involves the introduction of p-tolyl and o-tolyl groups. This can be done through Friedel-Crafts alkylation reactions using toluene derivatives and appropriate catalysts such as aluminum chloride.

    Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the tolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of molecules with diverse applications, including flavor enhancers, enzyme inhibitors, and antimicrobial agents. Below is a comparative analysis of the target compound and its analogs from the evidence, focusing on structural features, biological activity, metabolic pathways, and regulatory status.

Structural Comparison

Compound Name N1 Substituent N2 Substituent Key Structural Features Reference
Target Compound 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl o-tolyl Piperazine (enhanced solubility), dual tolyl groups (lipophilicity) -
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxybenzyl (electron-rich aromatic), pyridyl ethyl (hydrogen bonding)
S5456 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Similar to S336 but with altered methoxy positioning
BNM-III-170 (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl 4-chloro-3-fluorophenyl Rigid indenyl core, guanidine (polar interactions)
GMC-6 1,3-dioxoisoindolin-2-yl p-tolyl Cyclic imide (electron-withdrawing), p-tolyl (hydrophobic)
Compound 19 () 2-bromophenyl 4-methoxyphenethyl Bromo (steric bulk), methoxyphenethyl (flexibility)

Metabolic and Toxicological Profiles

  • Target Compound : The 4-methylpiperazine group may undergo oxidative metabolism (e.g., N-demethylation), while the tolyl groups could be hydroxylated or glucuronidated. Toxicity data are unavailable but may align with structurally related oxalamides if metabolic pathways are conserved.
  • Regulatory Status : S336 holds FEMA GRAS status (FEMA 4233) and JECFA approval, while the target compound’s regulatory standing is unconfirmed .

Structure–Activity Relationships (SAR)

  • Aromatic Substituents : Electron-donating groups (e.g., methoxy in S336) enhance flavor receptor activation, while halogens (e.g., chloro in GMC-7) improve antimicrobial activity .
  • Heterocycles : Piperazine (target compound) and pyridine (S336) improve solubility and target engagement via hydrogen bonding .
  • Flexibility vs.

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